molecular formula C10H9NO2 B1585224 7-Ethylisatin CAS No. 79183-65-6

7-Ethylisatin

カタログ番号: B1585224
CAS番号: 79183-65-6
分子量: 175.18 g/mol
InChIキー: YMZGAPGIOFRUFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₀H₉NO₂ and exhibits a molecular weight of 175.18 to 175.19 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 7-ethyl-1H-indole-2,3-dione, reflecting its structural derivation from the parent isatin molecule with an ethyl substituent at the 7-position of the indole ring system.

Table 1: Chemical Identifiers and Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 79183-65-6
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18-175.19 g/mol
International Union of Pure and Applied Chemistry Name 7-ethyl-1H-indole-2,3-dione
Canonical Simplified Molecular Input Line Entry System CCc1cccc2c1NC(=O)C2=O
International Chemical Identifier Key YMZGAPGIOFRUFU-UHFFFAOYSA-N
Melting Point 90.0-94.0°C (reported range)
Physical State Solid (light yellow to brown powder/crystal)

The compound is recognized by several synonymous designations including 7-Ethylindoline-2,3-dione, reflecting the alternative naming convention that emphasizes the saturated indoline framework rather than the aromatic indole system. Additional nomenclature variants include systematic names such as 1H-Indole-2,3-dione,7-ethyl- and the historically used designation Isatin, 7-ethyl-, which directly relates the compound to its parent isatin structure.

The structural architecture of this compound encompasses a fused bicyclic system consisting of a benzene ring fused to a pyrrole ring, with the characteristic 2,3-dione functionality that defines the isatin class of compounds. The ethyl substituent occupies the 7-position, which corresponds to the position adjacent to the nitrogen atom in the indole ring numbering system, significantly influencing both the electronic properties and steric environment of the molecule.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and investigation of the isatin family of compounds. The parent compound isatin was first obtained by Otto Linné Erdman and Auguste Laurent in 1840 through the oxidation of indigo dye using nitric acid and chromic acids. This pioneering work established isatin as a fundamental heterocyclic building block and sparked subsequent investigations into its derivatives and structural analogs.

The systematic exploration of isatin derivatives, including positionally substituted variants such as this compound, emerged as part of the broader development of heterocyclic chemistry during the late nineteenth and early twentieth centuries. The specific synthesis and characterization of this compound likely occurred as researchers sought to understand the structure-activity relationships within the isatin series and to develop synthetic methodologies for accessing substituted isatin derivatives.

Historical synthetic approaches to this compound and related compounds have evolved significantly from the early methodologies. The Sandmeyer methodology, developed for isatin synthesis, involves the condensation of chloral hydrate with primary arylamines in the presence of hydroxylamine hydrochloride, followed by acid-catalyzed cyclization. For this compound specifically, this approach would require 2-ethylaniline as the starting amine component.

Table 2: Historical Synthetic Methodologies for Isatin Derivatives

Method Key Reagents Typical Yield Historical Significance
Sandmeyer Chloral hydrate, arylamine, hydroxylamine·HCl >75% First systematic approach to isatins
Stolle Oxalyl chloride, arylamine, Lewis acid Variable Alternative to Sandmeyer method
Direct oxidation Substituted indoles, oxidizing agents Variable Modern approach using commercial starting materials

The development of efficient synthetic routes to this compound has been driven by its utility as an intermediate in pharmaceutical synthesis, particularly in the preparation of compounds such as 7-ethyltryptophol, which serves as a key starting material for the nonsteroidal anti-inflammatory drug etodolac.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its dual nature as both an electrophilic and nucleophilic species, a characteristic that stems from the presence of multiple reactive functional groups within its molecular framework. The compound contains an aromatic ring system, a ketone functionality, and a lactam moiety, which collectively provide diverse reaction pathways for synthetic elaboration.

The significance of this compound in contemporary synthetic chemistry is exemplified by its utilization in the construction of complex heterocyclic architectures. Research has demonstrated its application in aldol condensation reactions with various substrates, leading to the formation of sophisticated polycyclic systems. These reactions often proceed through initial condensation followed by skeletal rearrangements, yielding products with entirely different ring systems and substitution patterns.

The compound's reactivity profile enables participation in numerous fundamental organic transformations including electrophilic aromatic substitution at positions 5 and 7 of the phenyl ring, nucleophilic additions to the carbonyl group at position 3, and various substitution reactions at the nitrogen atom. This versatility has made this compound a valuable scaffold for medicinal chemistry investigations, where modifications to the basic isatin framework can lead to compounds with diverse biological activities.

Table 3: Reaction Types and Synthetic Applications of this compound

Reaction Type Target Position Typical Products Applications
N-Substitution Nitrogen atom N-alkyl/aryl derivatives Pharmaceutical intermediates
Electrophilic substitution Positions 5, 7 Halogenated/nitrated products Building blocks
Nucleophilic addition Position 3 carbonyl Alcohol/amine adducts Heterocycle synthesis
Condensation reactions Position 3 Heterocyclic frameworks Drug discovery
Ring expansion Entire framework Medium-ring compounds Complex molecule synthesis

Recent advances in the synthetic chemistry of this compound have focused on developing environmentally benign methodologies and improving the efficiency of existing transformations. For instance, bromination reactions using N-bromosuccinimide in polyethylene glycol-400 as an eco-friendly solvent have been successfully applied to this compound derivatives, demonstrating the ongoing evolution of synthetic approaches to these important heterocyclic compounds.

The pharmaceutical relevance of this compound extends beyond its role as a synthetic intermediate. The isatin framework itself is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with antimicrobial, antitubercular, anticonvulsant, and anticancer properties. The 7-ethyl substitution pattern in particular has been associated with enhanced biological activity profiles in certain compound series, making this compound an attractive starting point for drug discovery efforts.

特性

IUPAC Name

7-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGAPGIOFRUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289533
Record name 7-Ethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79183-65-6
Record name 79183-65-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Ethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ethyl-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Oxidative Conversion of 7-Ethylindoles

A well-documented method for preparing isatin derivatives, including this compound, is the oxidation of 7-ethylindoles using a bromination-oxidation one-pot process. This method employs N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) as reagents, providing good to excellent yields of isatin derivatives.

  • Procedure Summary :

    • 7-Ethylindole derivatives are first prepared by alkylation of sodium salts of azaindoles with appropriate alkyl halides in dimethylacetamide (DMAc) at room temperature.
    • The resulting 1-alkylated 7-ethylindoles are then oxidized using NBS in anhydrous DMSO at ambient temperature or slightly elevated temperatures.
    • The oxidation converts the indole ring to the isatin structure, yielding this compound.
  • Advantages : This method is efficient, uses mild conditions, and avoids multiple purification steps, making it suitable for laboratory-scale synthesis.

  • Reference : Tatsugi et al. demonstrated this approach with yields ranging from good to excellent, highlighting the method's utility for various alkyl-substituted isatins.

Hydrazone Formation and Cyclization from 2,3-Dihydrofuran and Ethylphenylhydrazine Hydrochloride

Another approach involves the reaction of 2-ethylphenylhydrazine hydrochloride with 2,3-dihydrofuran under acidic conditions, followed by hydrolysis and cyclization to form this compound or related intermediates.

  • Key Steps :

  • Optimized Conditions :

    • Acid catalyst: concentrated hydrochloric acid or sulfuric acid.
    • Solvent: ethylene glycol monomethyl ether or DMAc-water mixtures.
    • Temperature: typically 40–80 °C for hydrazone formation and cyclization.
    • Reaction time: 1 to 24 hours depending on step.
  • Yields : Reported yields for hydrazone formation and subsequent cyclization steps range from 50% to 80%, with high product purity suitable for industrial scale-up.

  • Industrial Relevance : This method is favored for industrial production due to its relatively simple operation, moderate temperatures, and good yields without requiring extensive chromatographic purification.

Alternative Synthetic Routes

  • Multi-step Synthesis via 7-Ethyl-3-indolylglyoxylate : Starting from 2-ethylphenylhydrazine hydrochloride, a sequence involving formation of 7-ethyl-3-indolylglyoxylate followed by reduction and oxidation steps leads to this compound and related compounds. This route is less direct but provides access to a variety of functionalized intermediates.

  • Use of Borane Complexes for Reduction : Some protocols employ borane-tetrahydrofuran complexes (BH3·THF) for selective reduction steps in the synthesis of 7-ethyltryptophol, a close relative of this compound, which may be adapted for isatin synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
NBS-DMSO oxidation of 7-ethylindole NBS, DMSO, DMAc, alkyl halides Room temp - 80 Good to excellent High One-pot, mild conditions, efficient
Acid-catalyzed hydrolysis + hydrazone cyclization 2,3-dihydrofuran, ethylphenylhydrazine hydrochloride, HCl, ethylene glycol monomethyl ether 40–80 50–80 High Industrially scalable, avoids chromatography
Multi-step via 7-ethyl-3-indolylglyoxylate 2-ethylphenylhydrazine hydrochloride, various reagents Various Moderate Moderate Longer process, versatile intermediate access
Borane reduction route BH3·THF, pyridine, acetic acid, ethanol 20 ~78 Not specified Used for related compounds, adaptable

Research Findings and Practical Considerations

  • The acid-catalyzed hydrolysis of 2,3-dihydrofuran followed by hydrazone formation with ethylphenylhydrazine hydrochloride is a preferred method due to its balance of yield, purity, and operational simplicity. It avoids the need for expensive or uncommon reagents and is amenable to scale-up.

  • The NBS-DMSO oxidation method provides a clean and efficient route to this compound from 7-ethylindoles, suitable for laboratory synthesis and potentially scalable with optimization.

  • Solvent choice significantly affects yield and purity in hydrazone-based syntheses. Mixed solvent systems such as DMAc-water mixtures have been shown to improve conversion and yield compared to other solvent combinations.

  • Temperature control is critical; mild to moderate heating (40–80 °C) facilitates cyclization without excessive side reactions or decomposition.

  • Purification typically involves extraction and distillation steps, with minimal chromatographic purification needed in optimized processes, enhancing industrial feasibility.

化学反応の分析

7-Ethylisatin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxindoles and other derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include 2-oxindoles, tryptanthrin, and indirubins .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
7-Ethylisatin has been investigated for its anticancer properties. Research indicates that isatin derivatives can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that isatin derivatives, including this compound, engage multiple cellular targets, impacting pathways such as angiogenesis and cell cycle regulation. These compounds have shown promising antiproliferative activity against estrogen-dependent breast cancer cells (MCF-7), with IC50 values indicating significant efficacy .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the degradation of estrogen receptor alpha (ERα) in breast cancer cells. This action represents a novel approach to targeting ERα-positive breast cancers, which are traditionally treated with endocrine therapies like tamoxifen . The compound's ability to downregulate ERα protein levels suggests a potential for developing new therapeutic agents that could overcome resistance to current treatments.

Neuropharmacology

Monoamine Oxidase Inhibition
Recent studies have highlighted the potential of this compound derivatives as inhibitors of monoamine oxidases (MAOs), particularly MAO-B. These enzymes play a crucial role in the metabolism of neurotransmitters and are implicated in neurodegenerative diseases like Parkinson's disease. Compounds derived from isatin have shown selective inhibition of MAO-B with low IC50 values, indicating their potential as therapeutic agents for neurological disorders .

Neuroprotective Effects
In addition to their inhibitory effects on MAOs, this compound derivatives have demonstrated neuroprotective properties in experimental models. For example, pre-treatment with certain derivatives has been shown to enhance antioxidant levels and reduce pro-inflammatory cytokine production in neuroblastoma cells exposed to lipopolysaccharide (LPS), suggesting a protective effect against neuroinflammation .

Other Notable Applications

Antipyretic Activity
Research indicates that this compound exhibits antipyretic properties, effectively blocking fever initiation and attenuating existing fever in animal models. This suggests potential applications in treating febrile conditions .

Pharmacokinetics and Drug Design
The pharmacokinetic profiles of this compound derivatives are being explored through computational methods such as molecular docking and dynamics simulations. These studies aim to predict the binding affinities and stability of these compounds when interacting with biological targets, thereby guiding future drug design efforts aimed at optimizing their therapeutic efficacy .

類似化合物との比較

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-Ethylisatin and related isatin derivatives:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Donors/Acceptors Key References
This compound 7-ethyl C₁₀H₉NO₂ 175.189 1.5 1 donor, 2 acceptors
7-Methylisatin 7-methyl C₉H₇NO₂ 161.160 ~1.2* 1 donor, 2 acceptors
5,6-Dimethylisatin 5,6-dimethyl C₁₀H₉NO₂ 175.189 ~1.8* 1 donor, 2 acceptors
6-Hydroxyisatin 6-hydroxy C₈H₅NO₃ 163.13 ~0.5* 2 donors, 3 acceptors
7-Chloroisatin 7-chloro C₈H₄ClNO₂ 181.58 ~2.0* 1 donor, 2 acceptors

*Estimated based on substituent contributions.

Key Observations :

  • Halogenated derivatives like 7-Chloroisatin exhibit higher logP values, suggesting greater hydrophobicity .
  • Hydrogen Bonding : 6-Hydroxyisatin, with an additional hydroxyl group, has increased hydrogen-bonding capacity, which may reduce bioavailability compared to alkyl-substituted derivatives .

Key Findings :

  • Superior Potency : this compound and N-Acetylisatin are the most potent compounds, with this compound requiring 10-fold lower doses than 5-Methylisatin for fever blockade in mice .
  • Dual Action : this compound uniquely blocks fever initiation and attenuates existing fever at the same dose, a property shared only with 5,6-Dimethylisatin .

生物活性

7-Ethylisatin, a derivative of isatin, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its antioxidant, anticancer, and antimicrobial effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group at the 7-position of the isatin scaffold. This modification can significantly influence its biological activity. The general structure can be represented as follows:

C9H9N1O2\text{C}_9\text{H}_9\text{N}_1\text{O}_2

1. Antioxidant Activity

Research indicates that isatin derivatives, including this compound, exhibit significant antioxidant properties. A study evaluating various N-substituted isatin derivatives found that compounds with ethyl substitutions demonstrated notable free radical scavenging abilities. Specifically, N-ethyl isatin showed a protective effect of 69.7% on PC12 cells against hydrogen peroxide-induced apoptosis, indicating its potential as a neuroprotective agent .

CompoundProtective Effect (%)Concentration (µg/ml)
N-ethyl isatin69.72
Other derivativesVariable2-20

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that isatin derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a derivative similar to this compound exhibited antiproliferative activity with an IC50 value of 9.29 µM against MCF-7 breast cancer cells . The mechanism involves the downregulation of estrogen receptor alpha (ERα), which plays a crucial role in breast cancer progression.

Cell LineCompoundIC50 (µM)
MCF-75i9.29 ± 0.97
A2780 (Ovarian)SimilarVariable

3. Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been assessed against various bacterial strains. Studies have shown that these compounds possess activity against Gram-positive and Gram-negative bacteria, as well as some fungal strains . This broad-spectrum activity suggests potential applications in treating infections.

MicroorganismActivity
Escherichia coliInhibited
Staphylococcus aureusInhibited
Micrococcus luteusInhibited

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis of several isatin derivatives highlighted the importance of specific substituents on the biological activity of these compounds. For instance, the presence of halogen atoms in certain derivatives enhanced cytotoxicity against cancer cells while maintaining low toxicity at therapeutic concentrations .

Research Findings: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and target proteins involved in cancer progression. These studies suggest that the modifications at the 7-position may enhance binding affinity and specificity towards key molecular targets, further validating its potential as a therapeutic agent .

Q & A

Basic Research: How can 7-Ethylisatin be synthesized and characterized for initial pharmacological screening?

Methodological Answer:
Synthesis typically involves the condensation of substituted anilines with chloroacetyl chloride, followed by cyclization under acidic conditions. Key steps include:

  • Purity Verification: Use HPLC (≥95% purity threshold) and NMR (1H/13C) to confirm structural integrity .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition points under storage conditions .
  • Bioactivity Screening: Employ in vitro assays (e.g., cyclooxygenase inhibition) and in vivo antipyretic models in rodents, ensuring stress minimization via habituation protocols (e.g., 2-hour acclimatization at 23°C) .

Basic Research: What experimental models are suitable for evaluating the antipyretic efficacy of this compound?

Methodological Answer:

  • Rodent Models: Use LPS- or PGE2-induced fever in mice/rats. Monitor core temperature via telemetry probes implanted 7 days pre-experiment to reduce stress artifacts .
  • Dosage Optimization: Conduct dose-response studies (e.g., 10–100 mg/kg, i.p.) with staggered administration to distinguish prophylactic vs. therapeutic effects .
  • Control Groups: Include vehicle controls and reference compounds (e.g., indomethacin) to validate model sensitivity .

Advanced Research: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Source Analysis: Cross-reference experimental conditions (e.g., animal strain, fever induction method) from conflicting studies. For example, strain-specific variations in PG receptor density may explain efficacy disparities .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, weighting results by sample size and methodological rigor .
  • Mechanistic Replication: Repeat key experiments under standardized conditions, using knockout models (e.g., COX-1/COX-2 deficient mice) to isolate targets .

Advanced Research: What strategies optimize the selectivity of this compound for PG receptors over off-target interactions?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding affinities with PG receptor subtypes (e.g., EP3 vs. EP4). Prioritize residues with high conservation across species .
  • SAR Studies: Synthesize analogs with substitutions at the N1 or C7 positions (e.g., 7-propylisatin) and test selectivity via radioligand binding assays .
  • Functional Assays: Measure cAMP levels in transfected HEK293 cells expressing human PG receptors to quantify inverse agonism .

Advanced Research: How should researchers design studies to assess long-term safety profiles of this compound?

Methodological Answer:

  • Toxicokinetics: Conduct 28-day repeated-dose studies in rodents, monitoring plasma half-life, organ accumulation (e.g., liver/kidney), and metabolite identification via LC-MS/MS .
  • Genotoxicity: Perform Ames tests (TA98/TA100 strains) and micronucleus assays in bone marrow cells .
  • Behavioral Endpoints: Include open-field and elevated-plus maze tests to detect CNS side effects .

Advanced Research: What computational approaches validate this compound’s mechanism of action when empirical data is limited?

Methodological Answer:

  • Network Pharmacology: Build protein-protein interaction networks (e.g., STRING database) to identify secondary targets (e.g., TRPV1 channels) .
  • Machine Learning: Train classifiers on antipyretic compound libraries (e.g., ChEMBL) to predict novel mechanisms .
  • Dynamic Modeling: Simulate PG synthesis pathways (COPASI software) to quantify inhibition thresholds under physiological conditions .

Methodological Guidance: How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

  • Detailed Protocols: Publish step-by-step synthesis, purification (e.g., column chromatography gradients), and in vivo procedures (e.g., injection timings) as supplementary material .
  • Raw Data Sharing: Deposit HPLC chromatograms, NMR spectra, and raw thermoregulation datasets in repositories like Zenodo .
  • Collaborative Verification: Partner with independent labs to replicate key findings using blinded sample sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethylisatin
Reactant of Route 2
Reactant of Route 2
7-Ethylisatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。